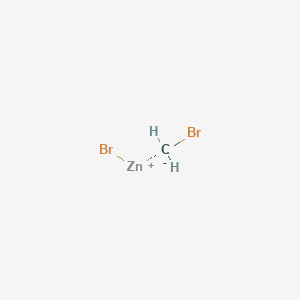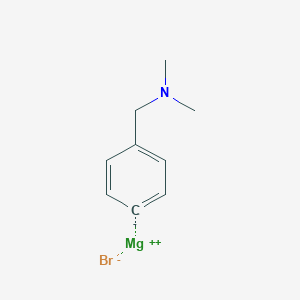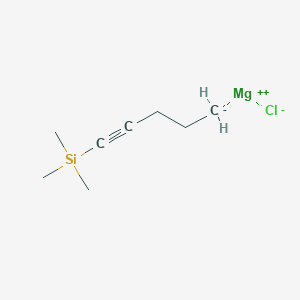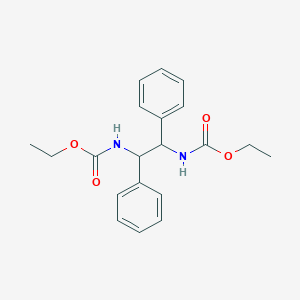![molecular formula C9H10OS B6289393 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde CAS No. 135399-29-0](/img/structure/B6289393.png)
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde is an organosulfur compound with a unique structure that includes a thiophene ring fused to a benzene ring, with an aldehyde functional group at the 4-position
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde is the NRF2 transcription factor . This transcription factor plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
This compound activates NRF2 via a non-electrophilic mechanism . This activation leads to the upregulation of antioxidant proteins, which can protect cells from oxidative damage .
Biochemical Pathways
The activation of NRF2 by this compound affects the NQO1 and HO-1 pathways . These pathways are involved in the detoxification of reactive oxygen species and the response to oxidative stress .
Result of Action
The activation of NRF2 by this compound leads to an increase in the expression of antioxidant proteins. This results in a reduction of oxidative stress in cells . Additionally, it has been found to inhibit inflammation in macrophages .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is noted to be air sensitive . Therefore, the compound’s action, efficacy, and stability might be affected by exposure to air .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It is known to form a potentially tridentate Schiff base (HSAT) when it undergoes condensation with an amino carboxyalkyl derivative . This reaction leads to the formation of a series of copper (II) complexes .
Cellular Effects
The compound has been found to have significant effects on various types of cells and cellular processes. It is known to activate NRF2, a key regulator of cellular antioxidant response . This activation can lead to the reversal of elevated levels of pro-inflammatory cytokines and inflammatory mediators .
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde exerts its effects through various mechanisms. It is known to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2 . This activation can lead to the inhibition of inflammation in macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound have been observed to change over time. The compound is known to be moderately stable in liver microsomes , indicating its potential for long-term effects on cellular function.
Metabolic Pathways
Given its role in activating NRF2 , it may be involved in the NRF2-mediated oxidative stress response pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The initial step involves the formation of the thiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles like halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carboxylic acid
Reduction: 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-one: This compound has a ketone group instead of an aldehyde group, which affects its reactivity and applications.
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-methanol:
6,7-Dihydrobenzo[b]thiophen-4-one: Another related compound with a different substitution pattern on the thiophene ring.
The uniqueness of this compound lies in its specific functional group and the resulting chemical behavior, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKPTXYLURMGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene](/img/structure/B6289357.png)

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)




